1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol
Description
Properties
IUPAC Name |
1-phenyl-3-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-13(11-4-2-1-3-5-11)6-9-17-15-18-12-10-16-8-7-14(12)20-15/h1-5,7-8,10,13,19H,6,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNPUAPBYWCLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=NC3=C(S2)C=CN=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Bromoacyl Derivatives
The thiazolo[4,5-c]pyridine moiety is synthesized via cyclocondensation reactions involving α-bromoacyl intermediates. For example, bromination of 5-oxopyrrolidine-3-carboxylic acid derivatives with Br₂ in acetic acid generates α-bromoacyl compounds (e.g., 2 in). Subsequent treatment with thiourea derivatives under reflux conditions facilitates cyclization to form the thiazole ring. Adjusting solvent systems (e.g., acetic acid vs. propan-2-ol) and reaction temperatures (60–100°C) optimizes yields (62–99%).
Alternative Routes via Aminothiophene Precursors
While direct synthesis of thiazolo[4,5-c]pyridine is sparsely documented, analogous methods for thieno[2,3-d]pyrimidines suggest feasibility. For instance, 2-aminothiophene-3-carboxylates react with nitriles under acidic conditions to form fused heterocycles. Adapting this approach, 2-aminopyridine-3-carboxylic acid esters could undergo similar cyclization with carbonitrile equivalents to yield the target scaffold.
Construction of the 1-Phenylpropan-1-Ol Backbone
Organometallic Addition to Propionaldehyde
The propanol chain is synthesized via Grignard or organolithium reactions. Bromobenzene reacts with n-butyllithium in THF/hexane at −78°C to generate a benzyl lithium species, which adds to propionaldehyde to form 1-phenyl-1-propanol. Modifying this method, introducing a protected amino group at the 3-position requires sequential protection/deprotection strategies.
Optimized Protocol:
Functionalization at the 3-Position
Introducing the amino group at the propanol’s 3-position involves hydrazide intermediates. Acid hydrazides (e.g., 5a–b ) are prepared by esterifying carboxylic acids with methanol/H₂SO₄, followed by hydrazine hydrate treatment. These hydrazides react with isothiocyanates or aldehydes to form thiosemicarbazides or hydrazones, respectively.
Coupling the Thiazolo[4,5-c]Pyridine and Propanol Moieties
Nucleophilic Aromatic Substitution
A halogen atom (Cl or Br) at the 2-position of the thiazolo[4,5-c]pyridine enables displacement by the propanolamine’s amino group. Microwave-assisted reactions (150°C, 20 min) in iso-propanol with N-ethyldiisopropylamine as base achieve efficient coupling, as demonstrated in analogous pyrimidine systems.
Reductive Amination
Condensing a ketone derivative of the propanol chain with the thiazolo[4,5-c]pyridin-2-amine via reductive amination represents an alternative route. Sodium cyanoborohydride or Pd/C-catalyzed hydrogenation in methanol facilitates C–N bond formation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H-NMR : Singlets at 9.58–10.22 ppm confirm NH groups in thiosemicarbazides.
-
¹³C-NMR : Signals at 144.6 ppm (aromatic C), 76.0 ppm (CH–OH) verify structural motifs.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its thiazolo[4,5-c]pyridine moiety, which is known for its pharmacological properties. The molecular formula is , and it features a phenyl group attached to a propanol chain linked to a thiazolo-pyridine structure. This unique configuration plays a critical role in the compound's biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of thiazolo-pyridine derivatives, including 1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol. The synthesis of related compounds has shown promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
These results indicate that derivatives of thiazolo-pyridines can exhibit significant anti-cancer properties, warranting further investigation into their mechanisms of action and potential as therapeutic agents against breast and colon cancers .
Neuropharmacological Effects
Thiazolo-pyridine derivatives have also been explored for their neuropharmacological effects. Compounds similar to this compound have shown promise in modulating neurotransmitter systems and may have applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Research indicates that these compounds can interact with serotonin and dopamine receptors, potentially leading to improved cognitive functions and mood stabilization .
Antimicrobial Properties
The thiazolo-pyridine framework has been linked to antimicrobial activity against various pathogens. Studies have reported that certain derivatives can inhibit bacterial growth and exhibit antifungal properties. This makes them candidates for developing new antibiotics or antifungal agents .
Case Study 1: Synthesis and Evaluation of Thiazolo-Pyridine Derivatives
A study focused on synthesizing a series of thiazolo-pyridine derivatives using high-pressure Q-tube reactors demonstrated the efficiency of this method in producing compounds with high yields and purity. The synthesized compounds were then screened for cytotoxicity against cancer cell lines, revealing several candidates with significant activity .
Case Study 2: Neuropharmacological Screening
In another investigation, a library of thiazolo-pyridine derivatives was evaluated for their effects on neurotransmitter release in neuronal cultures. The findings suggested that specific structural modifications could enhance the compounds' efficacy in modulating synaptic transmission, indicating potential therapeutic applications in treating mood disorders .
Mechanism of Action
The mechanism of action of 1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
CGP60474 (3-[[4-[2-[(3-chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol)
- Scaffold : 2,4-pyrimidine-based CDK inhibitor.
- Binding Mode : Binds CDK2 hinge residues in a cis conformation, typical of ATP-competitive inhibitors .
- Activity: Targets CDK2 but lacks efficacy against Bcr-Abl in its non-ATP-competitive mechanism.
- Key Difference: The trans conformation of 1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol distinguishes its mode of action, enabling selective Bcr-Abl inhibition .
Imidazo[4,5-b/c]pyridine Derivatives (IV-1q, IV-2i)
Thiazolo[4,5-c]isoxazol Derivatives
- Scaffold : Spiro-indole-thiazolo[4,5-c]isoxazol hybrids.
- Activity: Demonstrated antimicrobial efficacy, contrasting with this compound’s anticancer focus .
Thiazolo[4,5-c]pyridine-2-thiol
- Scaffold : Simplified thiazolo[4,5-c]pyridine core (C₆H₄N₂S₂).
- Applications : Serves as a precursor or intermediate; storage requires inert gas (N₂/Ar) at 2–8°C .
Conformational and Functional Implications
The trans binding mode of this compound contrasts with the cis conformation of ATP-competitive inhibitors like CGP60474. This difference likely underlies its allosteric inhibition of Bcr-Abl, reducing competition with endogenous ATP and enhancing selectivity .
Biological Activity
1-Phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity through various studies and findings, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₅N₃OS
- Molecular Weight : 285.4 g/mol
- CAS Number : 2640976-20-9
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃OS |
| Molecular Weight | 285.4 g/mol |
| CAS Number | 2640976-20-9 |
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with phenyl amino alcohols. Various synthetic routes have been explored, including cyclocondensation reactions under high-pressure conditions to enhance yield and purity .
Antimicrobial Activity
Research indicates that compounds with similar thiazole and pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains. A study highlighted that 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid demonstrated notable antimicrobial activity, suggesting that the thiazole moiety contributes to this effect .
Anticancer Properties
The compound's anticancer potential has been investigated through various assays. In vitro studies have shown that thiazolo[4,5-c]pyridine derivatives can inhibit the proliferation of cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in key metabolic pathways.
- Receptor Modulation : It has been suggested that it can modulate receptor activities related to neurotransmission and immune response.
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of thiazole derivatives, 3-[phenyl(1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 mg/L .
| Bacterial Strain | Concentration (mg/L) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 100 | 20 |
| Pseudomonas aeruginosa | 75 | 17 |
Anticancer Activity Study
A separate investigation into the anticancer properties revealed that derivatives similar to 1-phenyl-3-{[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol exhibited cytotoxic effects on human cancer cell lines. The study reported IC50 values indicating effective inhibition of cell viability at concentrations ranging from 25 to 100 µM .
Q & A
Q. What are the common synthetic routes for 1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol?
The synthesis typically involves multi-step reactions, starting with the formation of a Schiff base intermediate. For example, reacting pyridine-2-carbaldehyde derivatives with heterocyclic amines can yield thiazolo[4,5-c]pyridine scaffolds. Subsequent coupling with 1-phenyl-3-aminopropan-1-ol under optimized conditions (e.g., using thioglycolic acid for cyclization) forms the target compound. Key steps include controlling reaction temperature (e.g., reflux in ethanol) and selecting catalysts to improve yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FTIR : Identifies functional groups (e.g., C=N at ~1646 cm⁻¹, NH stretches at ~3224 cm⁻¹) .
- NMR : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, NH signals at δ 5.5–6.0 ppm). ¹³C NMR resolves carbon frameworks, including thiazole and pyridine rings .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
Advanced Research Questions
Q. How can computational methods like Multiwfn enhance the analysis of this compound’s electronic properties?
Multiwfn enables wavefunction analysis to predict reactivity and binding affinity. For instance:
- Electrostatic Potential (ESP) Maps : Visualize electron-rich regions (e.g., thiazole nitrogen) for nucleophilic attack .
- Orbital Composition Analysis : Quantifies contributions of atomic orbitals to frontier molecular orbitals (FMOs), aiding in understanding charge transfer mechanisms .
- Topology Analysis : Identifies bond critical points (BCPs) in the thiazolo-pyridine core, correlating with stability .
Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. kinase inhibition)?
- Structural Modifications : Introduce substituents (e.g., bromine or methoxy groups) to the phenyl or pyridine rings to enhance target specificity. For example, 6-bromo analogs show increased anticancer activity .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., known kinase inhibitors) to reduce variability .
- Binding Mode Analysis : Molecular docking (e.g., AutoDock Vina) can clarify interactions with divergent targets like kinases vs. microbial enzymes .
Q. How does the substitution pattern on the thiazolo[4,5-c]pyridine moiety influence bioactivity?
- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at position 5 increase electrophilicity, enhancing binding to kinase ATP pockets .
- Hydrophobic Substituents : Alkyl chains (e.g., propyl) improve membrane permeability, critical for antimicrobial activity .
- Heteroaromatic Rings : Furan or triazole substitutions modulate π-π stacking with biological targets, as seen in analogs with HIV-integrase inhibition .
Experimental Design & Data Analysis
Q. How to optimize the cyclization step during synthesis?
- Reagent Selection : Thioglycolic acid promotes efficient thiazolidinone ring closure at 80–100°C .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- Catalysts : Use KOH or NaHCO₃ to accelerate cyclization while minimizing decomposition .
Q. What are the key considerations for stability studies during long-term storage?
- Degradation Pathways : Monitor for hydrolysis of the amino-propanol linkage using HPLC. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Impurity Profiling : Track byproducts (e.g., deaminated derivatives) via LC-MS and adjust storage conditions (e.g., desiccants) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
